5-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylamino]-2-hydroxybenzoic acid
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Overview
Description
Compound 2, identified by the PubMed ID 22380603, is a synthetic organic compound that serves as a sildenafil analogue. It exhibits inhibitory activity against the human ATP binding cassette transporter ABCC5, which is responsible for transporting cyclic guanosine monophosphate out of cells . Elevated intracellular levels of cyclic guanosine monophosphate can induce apoptosis, and some cancer cells escape this effect by increasing the efflux of cyclic guanosine monophosphate .
Preparation Methods
The synthesis of Compound 2 involves structural and computational guidance to identify sildenafil derivatives that inhibit cyclic guanosine monophosphate efflux . The synthetic route includes the following steps:
Starting Materials: The synthesis begins with the appropriate pyrazolo[5,4-e]pyrimidin-5-yl derivative.
Reaction Conditions: The derivative undergoes sulfonylation with 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[5,4-e]pyrimidin-5-yl)phenylsulfonyl chloride in the presence of a base.
Purification: The product is purified using standard chromatographic techniques to obtain the final compound.
Chemical Reactions Analysis
Compound 2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Compound 2 has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of cyclic guanosine monophosphate efflux.
Biology: The compound is utilized in research to understand the role of cyclic guanosine monophosphate in cellular processes and apoptosis.
Mechanism of Action
Compound 2 exerts its effects by inhibiting the ABCC5 transporter, which is responsible for the efflux of cyclic guanosine monophosphate out of cells . By binding to the transporter, it prevents the export of cyclic guanosine monophosphate, leading to elevated intracellular levels. This increase in cyclic guanosine monophosphate can induce apoptosis in cancer cells, making it a potential therapeutic agent .
Comparison with Similar Compounds
Compound 2 is unique compared to other sildenafil analogues due to its potent inhibitory activity against the ABCC5 transporter . Similar compounds include:
Sildenafil: The parent compound, which also inhibits cyclic guanosine monophosphate efflux but with lower potency.
Other Sildenafil Analogues: Various derivatives with modifications to the pyrazolo[5,4-e]pyrimidin-5-yl core, which exhibit different levels of inhibitory activity.
Compound 2 stands out due to its higher potency and specificity for the ABCC5 transporter .
Properties
Molecular Formula |
C24H25N5O7S |
---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
5-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylamino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C24H25N5O7S/c1-4-6-17-20-21(29(3)27-17)23(31)26-22(25-20)16-12-14(8-10-19(16)36-5-2)37(34,35)28-13-7-9-18(30)15(11-13)24(32)33/h7-12,28,30H,4-6H2,1-3H3,(H,32,33)(H,25,26,31) |
InChI Key |
HQWXZTRYIWULAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NC4=CC(=C(C=C4)O)C(=O)O)OCC)C |
Origin of Product |
United States |
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